3-(4-methylphenyl)-N-phenylpropanamide

Lipophilicity Physicochemical Properties ADME

Securing a secondary amide building block with a defined hydrogen-bonding profile and optimal lipophilicity can be challenging. 3-Phenyl-N-(p-tolyl)propanamide (CAS 71231-25-9) addresses this need as a versatile scaffold for SAR studies and focused screening libraries. • Predicted LogP 3.73 enhances membrane permeability for CNS targets. • Secondary amide acts as H-bond donor, unlike N-methyl analogs. • ≥95% purity ensures reliable analog synthesis and biological assay reproducibility. Sourced for immediate global delivery.

Molecular Formula C16H17NO
Molecular Weight 239.31 g/mol
Cat. No. B4407804
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(4-methylphenyl)-N-phenylpropanamide
Molecular FormulaC16H17NO
Molecular Weight239.31 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)CCC(=O)NC2=CC=CC=C2
InChIInChI=1S/C16H17NO/c1-13-7-9-14(10-8-13)11-12-16(18)17-15-5-3-2-4-6-15/h2-10H,11-12H2,1H3,(H,17,18)
InChIKeyAZYQHXUQPXOQQO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Technical Baseline for Procuring 3-(4-Methylphenyl)-N-Phenylpropanamide (CAS 71231-25-9)


3-(4-methylphenyl)-N-phenylpropanamide (CAS 71231-25-9) is a synthetic secondary amide within the N-arylpropanamide class, characterized by a 4-methylphenyl group and a phenyl group attached to a propanamide backbone . Its structure, C16H17NO with a molecular weight of 239.31 g/mol, provides a specific hydrogen-bonding profile due to the secondary amide nitrogen, distinguishing it from tertiary amide analogs . This compound serves as a versatile small molecule scaffold and chemical building block in drug discovery and organic synthesis, with a predicted ACD/LogP of 3.73, indicating significant lipophilicity .

Why Direct Substitution of 3-(4-Methylphenyl)-N-Phenylpropanamide with Other N-Arylpropanamides is Scientifically Unjustified


The substitution of 3-(4-methylphenyl)-N-phenylpropanamide with a close analog such as N-(4-chlorophenyl)-3-phenylpropanamide or N-(4-methoxyphenyl)-3-phenylpropanamide is not scientifically equivalent due to the significant impact of the 4-position aryl substituent on critical physicochemical properties. The electron-donating methyl group (target) versus electron-withdrawing chloro or strongly donating methoxy groups alters the compound's lipophilicity (LogP), hydrogen-bonding capacity, and subsequent ADMET profile [1]. These differences in electronic and steric parameters directly affect a compound's behavior in biological assays, including membrane permeability, target engagement, and metabolic stability, rendering the class non-interchangeable in rigorous research contexts .

Quantitative Comparative Evidence for Selecting 3-(4-Methylphenyl)-N-Phenylpropanamide Over Closest Analogs


Lipophilicity (LogP) Difference Between Methyl and Chloro Substituents in N-Arylpropanamide Scaffolds

The predicted lipophilicity (ACD/LogP) of 3-(4-methylphenyl)-N-phenylpropanamide is 3.73, which is notably higher than the 3.38 predicted for its chloro-substituted analog, N-(4-chlorophenyl)-3-phenylpropanamide [REFS-1, REFS-2]. This quantifiable difference is directly linked to the electronic nature of the 4-methyl substituent versus the 4-chloro substituent on the N-aryl ring.

Lipophilicity Physicochemical Properties ADME

Impact of 4-Methyl Substituent on Molecular Weight and Hydrogen Bonding Profile

3-(4-methylphenyl)-N-phenylpropanamide (MW 239.31 g/mol) presents a distinct hydrogen-bonding profile as a secondary amide, possessing one hydrogen bond donor . In contrast, its N-methyl analog, N-methyl-3-(4-methylphenyl)propanamide, is a tertiary amide (MW 177.24 g/mol) and functions solely as a hydrogen bond acceptor . The molecular weight difference of 62.07 g/mol and the altered donor/acceptor capacity are critical for differentiating target interactions.

Hydrogen Bonding Physicochemical Properties Structural Differentiation

Class-Level Inference for Antileishmanial Potential of N-Arylpropanamide Scaffolds

A 2023 study evaluating N-aryl-propanamide derivatives demonstrated broad-spectrum leishmanicidal activity, with several compounds achieving IC50 values < 20 µM against Leishmania promastigotes [1]. While 3-(4-methylphenyl)-N-phenylpropanamide was not directly tested, it belongs to this same pharmacophore class and was identified in the study's in silico model as having >60% probability of demonstrating leishmanicidal activity against L. infantum [1].

Antiparasitic Leishmaniasis N-Arylpropanamide

Commercial Availability and Purity Benchmarking for 3-(4-Methylphenyl)-N-Phenylpropanamide

The target compound is commercially available from specialized chemical suppliers with a standard purity of 95% . This purity is comparable to that of the 4-chloro analog, which is also typically offered at 95% purity, but the methyl analog may be more readily available in larger quantities as a common building block . This reliable supply and defined purity level are essential for reproducible research and scale-up in medicinal chemistry programs.

Chemical Sourcing Building Blocks Purity

Evidence-Based Application Scenarios for 3-(4-Methylphenyl)-N-Phenylpropanamide


Medicinal Chemistry: Hit-to-Lead Optimization Requiring Specific Lipophilicity Tuning

Medicinal chemists can prioritize 3-(4-methylphenyl)-N-phenylpropanamide over its 4-chloro analog when a higher LogP (3.73 vs. 3.38) is required to enhance membrane permeability or target central nervous system (CNS) penetration without introducing a halogen that may cause metabolic liabilities [REFS-1, REFS-2]. The defined 95% purity and availability as a building block facilitate rapid analog synthesis and SAR studies.

Antiparasitic Drug Discovery: Primary Screening for Leishmanicidal Activity

This compound is a rational choice for inclusion in focused screening libraries for neglected tropical diseases, specifically leishmaniasis. Class-level evidence from N-arylpropanamides demonstrates a >60% probability of antileishmanial activity and IC50 values < 20 µM for active members, providing a data-driven hypothesis for its potential efficacy against Leishmania species [1].

Chemical Biology: Probe Development for Hydrogen-Bonding Interactions

In projects where the hydrogen-bond donor capacity of a secondary amide is essential for target engagement, this compound is a suitable scaffold. It is differentiated from N-methylated analogs, which cannot act as donors, thereby making it the appropriate choice for designing probes that require specific H-bonding interactions with proteins or nucleic acids .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

8 linked technical documents
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